![molecular formula C10H13NO B096428 n-[(1s)-1-Phenylethyl]acetamide CAS No. 19144-86-6](/img/structure/B96428.png)
n-[(1s)-1-Phenylethyl]acetamide
Overview
Description
“n-[(1s)-1-Phenylethyl]acetamide” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is also known by its IUPAC name, N-[(1R)-1-phenylethyl]acetamide .
Synthesis Analysis
While specific synthesis methods for “n-[(1s)-1-Phenylethyl]acetamide” were not found, general methods for the synthesis of amines, which include acetamides, involve reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .
Molecular Structure Analysis
The molecular structure of “n-[(1s)-1-Phenylethyl]acetamide” contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “n-[(1s)-1-Phenylethyl]acetamide” include a molecular weight of 163.22 . Additional properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Chiral Synthesis of Medicinal Substances
n-[(1s)-1-Phenylethyl]acetamide: is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances. This application is crucial for the production of enantiomerically pure pharmaceuticals, which can have significantly different therapeutic effects compared to their racemic mixtures .
Asymmetric Catalysis
The compound serves as a structural motif in chiral ligands, which are applied in asymmetric catalysis. This is important for inducing chirality in synthetic chemical reactions, a key step in producing various enantiomerically pure substances .
Modular Organocatalysts Construction
Modular chiral organocatalysts constructed with n-[(1s)-1-Phenylethyl]acetamide fragments are used in important synthetic reactions. These organocatalysts are essential for facilitating reactions that form the backbone of many organic synthesis processes .
Analgesic Activity
Derivatives of n-[(1s)-1-Phenylethyl]acetamide have been investigated for their analgesic activities. Some derivatives have shown promising results, exhibiting analgesic activity comparable or superior to paracetamol, which opens up potential applications in pain management .
Chiral Resolution of Other Compounds
The compound is utilized in the chiral resolution of other compounds. This process is vital for separating racemic mixtures into their respective enantiomers, which is a critical step in the production of enantiomerically pure drugs .
Nonflammable Electrolytes in Energy Storage
Research has explored the use of deep eutectic solvents, which include n-[(1s)-1-Phenylethyl]acetamide derivatives, as nonflammable electrolytes for durable energy storage solutions. This application is particularly relevant in the development of safer batteries .
properties
IUPAC Name |
N-[(1S)-1-phenylethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940776 | |
Record name | N-(1-Phenylethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(1s)-1-Phenylethyl]acetamide | |
CAS RN |
19144-86-6 | |
Record name | N-(1-Phenylethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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